Pseudojervine

概要

説明

Pseudojervine is a steroidal alkaloid derived from the plant genus Veratrum, particularly from species such as Veratrum nigrum and Veratrum californicum . This compound is known for its biological activities and has been studied for its potential medicinal properties.

準備方法

Synthetic Routes and Reaction Conditions: Pseudojervine can be isolated from the rhizomes of Veratrum species using high-speed counter-current chromatography (HSCCC). The process involves the use of solvents such as dichloromethane, methanol, and water in specific ratios to separate this compound from other alkaloids . The isolated compound is then purified using additional chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources. The plants are soaked in methanol and extracted ultrasonically. The extract is then subjected to silica gel column chromatography, eluting with gradient petroleum and acetyl acetate to obtain this compound along with other alkaloids .

化学反応の分析

Types of Reactions: Pseudojervine undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

科学的研究の応用

Antifungal Activity

Recent studies have highlighted the antifungal properties of jervine and its derivatives, including pseudojervine. These compounds exhibit significant activity against various fungal pathogens, including both human and plant pathogens.

- Mechanism of Action : this compound has been shown to inhibit the biosynthesis of β-1,6-glucan, a critical component of fungal cell walls. This inhibition targets specific proteins involved in cell wall construction, such as Kre6 and Skn1, leading to impaired fungal growth and viability .

- Broad-Spectrum Efficacy : Research indicates that this compound is effective against several non-Candida albicans species, which are increasingly recognized as significant pathogens in mycosis. It has also demonstrated efficacy against phytopathogenic fungi like Botrytis cinerea and Puccinia recondita, suggesting its potential as a biopesticide .

- Synergistic Effects : this compound has been found to work synergistically with existing antifungal agents like fluconazole, enhancing their effectiveness against resistant fungal strains .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent.

- Pharmacokinetic Studies : A validated UPLC-MS/MS method has been developed to study the pharmacokinetics of jervine and its related compounds, including this compound. This method allows for accurate quantification of these alkaloids in biological samples, facilitating further research into their metabolic pathways and interactions .

- Bioavailability : Initial studies indicate that this compound exhibits favorable pharmacokinetic properties, such as rapid absorption and significant oral bioavailability. This profile is essential for its potential use in clinical settings .

Potential Therapeutic Uses

The therapeutic potential of this compound extends beyond antifungal applications.

- Anticancer Properties : There is emerging evidence suggesting that jerveratrum-type alkaloids, including this compound, may possess anticancer properties. This area is still under investigation but holds promise for future therapeutic developments targeting various cancers .

- Drug Development : The unique mechanisms by which this compound interacts with fungal cell wall synthesis present opportunities for developing new antifungal drugs that could circumvent existing resistance mechanisms seen with conventional antifungals .

Case Studies and Research Findings

作用機序

Pseudojervine exerts its effects by interacting with specific molecular targets. One of the primary mechanisms involves the inhibition of the hedgehog signaling pathway. This pathway is crucial for cell differentiation and proliferation. This compound binds to and inhibits the smoothened protein, a key component of the pathway, thereby preventing the activation of downstream signaling molecules .

類似化合物との比較

Pseudojervine is structurally and functionally similar to other Veratrum alkaloids such as jervine, veratramine, and cyclopamine . this compound is unique in its specific biological activities and its relatively lower toxicity compared to some of its analogs. The following are some similar compounds:

Jervine: Another steroidal alkaloid with teratogenic properties.

Veratramine: Known for its hypotensive effects.

Cyclopamine: A potent inhibitor of the hedgehog signaling pathway, similar to this compound.

生物活性

Pseudojervine, a naturally occurring alkaloid derived from the plant genus Veratrum, has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is classified as a steroidal alkaloid, closely related to other compounds such as jervine and veratramine. These alkaloids are primarily extracted from species like Veratrum nigrum and Veratrum album, which are known for their medicinal properties. The compound has been studied for its effects on various biological systems, particularly in the context of cardiovascular health and antiviral activity.

1. Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. Notably, research has indicated that this compound exhibits binding interactions with the receptor binding domain (RBD) of the SARS-CoV-2 spike protein, suggesting its possible role in inhibiting viral entry into host cells. Virtual ligand docking studies demonstrated that this compound can effectively bind to ACE2, the receptor used by SARS-CoV-2 to enter cells .

2. Cardiovascular Effects

This compound has been traditionally used to manage hypertension and related cardiovascular conditions. Its mechanism involves the modulation of calcium channels and vasodilation effects, which contribute to lowering blood pressure . This property aligns with findings that demonstrate its ability to inhibit smooth muscle contraction, thereby promoting vascular relaxation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Viral Replication : By binding to viral receptors, this compound may prevent the attachment and subsequent entry of viruses into host cells.

- Calcium Channel Blockade : this compound influences calcium dynamics within cardiovascular tissues, leading to reduced contractility and vasodilation .

- Modulation of Inflammatory Responses : Some studies suggest that this compound may have anti-inflammatory properties, which could be beneficial in managing conditions exacerbated by inflammation.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Antiviral | Binds to ACE2 and RBD of SARS-CoV-2 | , |

| Cardiovascular | Calcium channel blockade; vasodilation | , |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study: Antiviral Efficacy Against SARS-CoV-2

A study conducted using molecular docking simulations revealed that this compound has a high binding affinity for the RBD of SARS-CoV-2, indicating its potential as a therapeutic agent against COVID-19. This highlights the importance of exploring natural compounds in the search for effective antiviral treatments .

特性

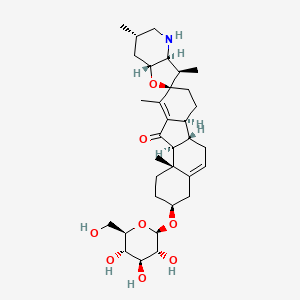

IUPAC Name |

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49NO8/c1-15-11-22-26(34-13-15)17(3)33(42-22)10-8-20-21-6-5-18-12-19(40-31-30(39)29(38)27(36)23(14-35)41-31)7-9-32(18,4)25(21)28(37)24(20)16(33)2/h5,15,17,19-23,25-27,29-31,34-36,38-39H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,22+,23+,25+,26-,27+,29-,30+,31+,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDDDNUKNMMWBD-VPLHBGEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36069-05-3 | |

| Record name | Pseudojervine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36069-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudojervine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036069053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOJERVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZVR3FG6VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。